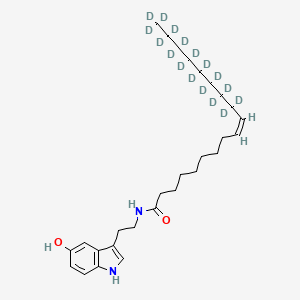

Oleoyl Serotonin-d17

Description

Properties

Molecular Formula |

C28H44N2O2 |

|---|---|

Molecular Weight |

457.8 g/mol |

IUPAC Name |

(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide |

InChI |

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |

InChI Key |

LCQKHZYXPCLVBI-DUGYPAGXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Methodological & Application

Application Note: Quantitative Analysis of Oleoyl Serotonin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Oleoyl Serotonin (N-oleoyl-5-hydroxytryptamine) is an endogenous N-acyl amide of serotonin and oleic acid. It belongs to a class of lipid signaling molecules that includes the endocannabinoid anandamide. Research has shown that Oleoyl Serotonin interacts with several key biological targets, including transient receptor potential vanilloid type 1 (TRPV1) channels, cannabinoid receptors (CB1 and CB2), and fatty acid amide hydrolase (FAAH), the primary catabolic enzyme for anandamide.[1][2][3][4] Its ability to modulate these pathways suggests its potential involvement in various physiological processes, including pain, inflammation, and mood.

Given its lipophilic nature and low endogenous concentrations, a sensitive and specific analytical method is required for the accurate quantification of Oleoyl Serotonin in biological matrices. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Oleoyl Serotonin in human plasma. The method utilizes a stable isotope-labeled internal standard, Oleoyl Serotonin-d17, to ensure high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Oleoyl Serotonin (≥98% purity)

-

Oleoyl Serotonin-d17 (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed to isolate Oleoyl Serotonin from human plasma.

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Oleoyl Serotonin-d17 internal standard working solution (100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 500 µL of ice-cold methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer (approximately 450 µL) to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column with dimensions suitable for sensitive analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient is used to achieve optimal separation. An example gradient is provided below:

| Time (min) | Flow Rate (mL/min) | %A | %B |

| 0.0 | 0.4 | 80 | 20 |

| 1.0 | 0.4 | 80 | 20 |

| 8.0 | 0.4 | 5 | 95 |

| 10.0 | 0.4 | 5 | 95 |

| 10.1 | 0.4 | 80 | 20 |

| 12.0 | 0.4 | 80 | 20 |

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The following MRM transitions are proposed for the quantification and confirmation of Oleoyl Serotonin and its internal standard. These transitions are predicted based on the fragmentation patterns of N-acyl serotonins and should be optimized on the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Oleoyl Serotonin (Quantifier) | 441.3 | 160.1 | 100 | 25 |

| Oleoyl Serotonin (Qualifier) | 441.3 | 146.1 | 100 | 35 |

| Oleoyl Serotonin-d17 (IS) | 458.4 | 160.1 | 100 | 25 |

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Presentation

The following tables summarize the proposed validation parameters for the quantitative analysis of Oleoyl Serotonin. These values are based on typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.[3][5]

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Oleoyl Serotonin | 0.1 - 100 | ≥ 0.99 |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.1 | ≤ 20 | ≤ 20 | ± 20 | ± 20 |

| Low QC | 0.3 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |

| Mid QC | 10 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |

| High QC | 80 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent Bias.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS quantification of Oleoyl Serotonin.

Signaling Pathway of Oleoyl Serotonin

Caption: Signaling pathways modulated by Oleoyl Serotonin.

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective quantification of Oleoyl Serotonin in human plasma using LC-MS/MS with a deuterated internal standard. The described sample preparation and analytical method are designed to deliver high-quality quantitative data suitable for research in pharmacology, drug development, and clinical research. The provided validation parameters serve as a benchmark for method implementation. The visualization of the experimental workflow and the signaling pathways of Oleoyl Serotonin offer a clear understanding of the analytical process and the biological context of this important signaling molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. img.medvalley.cn [img.medvalley.cn]

- 5. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Oleoyl Serotonin in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl serotonin, an endogenous N-acyl amide of serotonin and oleic acid, is a fascinating lipoamino acid with emerging biological significance. As a member of the endocannabinoid system, it exhibits a range of physiological activities, including the modulation of pain, inflammation, and vascular tone. Accurate and robust quantification of oleoyl serotonin in biological matrices such as plasma is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the endocannabinoid system.

This document provides a comprehensive guide to the sample preparation and analysis of oleoyl serotonin in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are designed to ensure high recovery, sensitivity, and reproducibility for the quantitative analysis of this lipophilic analyte.

Experimental Protocols

Materials and Reagents

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, isopropanol, n-hexane, and water.

-

Acids: Formic acid (LC-MS grade).

-

Internal Standard (IS): Oleoyl Serotonin-d17 (commercially available).

-

Plasma: Human plasma collected in K2-EDTA tubes.

-

Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 100 mg, 1 mL).

-

General Labware: Polypropylene tubes, glass centrifuge tubes, microcentrifuge tubes, pipettes, and a vortex mixer.

-

Equipment: Centrifuge, solvent evaporator (e.g., nitrogen evaporator), LC-MS/MS system.

Plasma Sample Handling and Storage

Proper handling and storage of plasma samples are critical to prevent the degradation of oleoyl serotonin. Upon collection, blood should be centrifuged at 2000 x g for 15 minutes at 4°C to separate the plasma. The plasma should be immediately transferred to clean polypropylene tubes and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods for the extraction of lipophilic compounds from plasma.

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Aliquoting: In a clean polypropylene tube, add 100 µL of plasma.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (Oleoyl Serotonin-d17 in methanol, e.g., at 100 ng/mL) to the plasma sample. Vortex briefly.

-

Protein Precipitation and Extraction:

-

Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

-

Add 800 µL of methyl-tert butyl ether (MTBE) as the extraction solvent.

-

Vortex vigorously for 2 minutes.

-

-

Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer (containing the lipids) to a clean glass tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol/water with 0.1% formic acid). Vortex for 30 seconds and transfer to an LC autosampler vial.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract compared to LLE, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.

-

Thaw and Aliquot Plasma: Follow steps 1 and 2 from the LLE protocol.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma and vortex.

-

Protein Precipitation: Add 200 µL of ice-cold methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of water.

-

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 40% aqueous methanol to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution: Elute the oleoyl serotonin and internal standard with 1 mL of methanol into a clean glass tube.

-

Evaporation and Reconstitution: Follow steps 7 and 8 from the LLE protocol.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

Due to the lipophilic nature of oleoyl serotonin, a reversed-phase column is recommended.

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient:

-

0-1 min: 80% B

-

1-5 min: Linear gradient to 98% B

-

5-7 min: Hold at 98% B

-

7.1-8 min: Return to 80% B and re-equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions

The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Oleoyl Serotonin | 441.3 | 160.1 | 25 |

| Oleoyl Serotonin | 441.3 | 132.1 | 35 |

| Oleoyl Serotonin-d17 (IS) | 458.4 | 160.1 | 25 |

Note: The collision energies should be optimized for the specific instrument used.

Data Presentation

The following table summarizes representative quantitative data for the analysis of a similar long-chain N-acyl amide in plasma, which can be used as a benchmark for method validation.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery (%) | 85 - 95 | 90 - 102 |

| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.2 ng/mL |

| Linearity Range | 0.5 - 200 ng/mL (r² > 0.995) | 0.2 - 200 ng/mL (r² > 0.998) |

| Intra-day Precision (%CV) | < 10% | < 8% |

| Inter-day Precision (%CV) | < 12% | < 10% |

Visualizations

Sample Preparation Workflow

Caption: Workflow for Oleoyl Serotonin Extraction from Plasma.

Biosynthesis of N-Acyl Serotonins

Caption: Biosynthesis Pathway of N-Acyl Serotonins.

Application Notes and Protocols for Pharmacokinetic Studies of Oleoyl Serotonin using Oleoyl Serotonin-d17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl Serotonin is an endogenous N-acyl amide of serotonin, belonging to a class of lipid mediators. It has garnered significant interest due to its biological activities, including its role as a transient receptor potential vanilloid type 1 (TRPV1) channel antagonist.[1][2][3][4] Found endogenously in the gastrointestinal tract, its formation is influenced by the dietary intake of fatty acids.[5] Understanding the pharmacokinetic profile of Oleoyl Serotonin is crucial for evaluating its therapeutic potential. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Oleoyl Serotonin using Oleoyl Serotonin-d17 as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards, such as Oleoyl Serotonin-d17, are the gold standard for quantitative bioanalysis using LC-MS/MS.[6][7][8] They are chemically identical to the analyte, co-elute chromatographically, and experience similar matrix effects and ionization suppression or enhancement, thereby correcting for variability during sample preparation and analysis and ensuring high accuracy and precision.[6][7][8][9]

Experimental Protocols

Bioanalytical Method Development using LC-MS/MS

A robust and sensitive LC-MS/MS method is essential for the accurate quantification of Oleoyl Serotonin in biological matrices. The following sections outline the key steps for method development.

The determination of optimal mass spectrometry parameters is critical for sensitivity and selectivity. This involves tuning the instrument for both Oleoyl Serotonin and the internal standard, Oleoyl Serotonin-d17.

Table 1: Compound-Dependent Mass Spectrometry Parameters (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Oleoyl Serotonin | 441.3 | 160.1 | 25 |

| Oleoyl Serotonin-d17 | 458.4 | 160.1 | 25 |

Note: The exact mass transitions and collision energies should be determined empirically by infusing a standard solution of each compound into the mass spectrometer. The precursor ion will be the [M+H]+ adduct. The product ions are generated by fragmentation of the precursor ion in the collision cell. A common fragment for N-acyl serotonins is the serotonin moiety.

A reverse-phase liquid chromatography method is suitable for the separation of Oleoyl Serotonin from endogenous interferences.

Table 2: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |

| Gradient | Start at 60% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Sample Preparation from Plasma

The following protocol describes a protein precipitation method for the extraction of Oleoyl Serotonin from plasma samples.

-

Sample Thawing: Thaw plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Oleoyl Serotonin-d17 working solution (e.g., 100 ng/mL in methanol) to each plasma sample, standard, and quality control sample, except for the blank matrix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% Mobile Phase B).

-

Vortexing and Centrifugation: Vortex for 10 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Preparation of Calibration Standards and Quality Controls

-

Stock Solutions: Prepare stock solutions of Oleoyl Serotonin and Oleoyl Serotonin-d17 in a suitable organic solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Oleoyl Serotonin stock solution to create working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Calibration Curve: Spike blank plasma with the working standard solutions to generate a calibration curve.

-

Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

Pharmacokinetic Study Design

A typical pharmacokinetic study in a preclinical animal model (e.g., rats or mice) would involve the following steps:

-

Animal Dosing: Administer Oleoyl Serotonin to the animals via the desired route (e.g., intravenous, oral).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80 °C until analysis.

-

Sample Analysis: Analyze the plasma samples using the validated LC-MS/MS method described above.

-

Data Analysis: Calculate the plasma concentration of Oleoyl Serotonin at each time point. Use pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation

Quantitative data from the pharmacokinetic study should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Example of Pharmacokinetic Data Summary

| Parameter | Unit | Route of Administration |

| Intravenous (IV) | ||

| Dose | mg/kg | 1 |

| Cmax | ng/mL | To be determined |

| Tmax | h | To be determined |

| AUC (0-t) | ng*h/mL | To be determined |

| Half-life (t1/2) | h | To be determined |

| Clearance | mL/h/kg | To be determined |

| Volume of Distribution | L/kg | To be determined |

Visualizations

Chemical Structures

References

- 1. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Proposal for a common nomenclature for fragment ions in mass spectra of lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fast liquid chromatography separation and multiple-reaction monitoring mass spectrometric detection of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Deuterated Standards in Lipid Analysis

Welcome to the technical support center for the use of deuterated standards in lipid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the challenges encountered during lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated standards considered the "gold standard" for quantitative lipid analysis?

A1: Deuterated standards are considered ideal internal standards for absolute quantitation in lipidomics.[1] This is because they are chemically almost identical to their non-deuterated (endogenous) counterparts. This similarity ensures they behave similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. By adding a known amount of a deuterated standard to a sample, variations in the analytical process can be normalized, leading to more accurate and precise quantification of the target lipid.[2][3]

Q2: What is the "isotope effect" and how does it affect my lipid analysis?

A2: The isotope effect refers to the differences in physical and chemical properties of molecules due to the difference in the isotopic composition. In the context of deuterated standards, the primary isotope effect of concern is the potential for chromatographic shifts. Deuterium labeling can sometimes lead to a slight difference in retention time compared to the unlabeled compound, particularly in liquid chromatography (LC).[1][4] This can complicate data analysis if the peaks of the standard and the analyte are not properly aligned.

Q3: Can the deuterium atoms on my standard exchange with hydrogen atoms from the solvent?

A3: Yes, this phenomenon, known as back-exchange, can occur, particularly in protic solvents (e.g., water, methanol).[1][4][5] This can lead to a decrease in the isotopic purity of the standard and affect the accuracy of quantification. The position of the deuterium label on the molecule is crucial; labels on certain positions are more prone to exchange than others.[3][4]

Q4: What are "matrix effects" and how do they impact quantification using deuterated standards?

A4: Matrix effects are the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, other lipids).[2][6][7][8][9] While deuterated standards are designed to co-elute with the analyte and experience similar matrix effects, differential matrix effects can still occur. This can happen if there is a slight chromatographic separation between the deuterated standard and the analyte, leading them to be in slightly different matrix environments as they enter the ion source.[9]

Troubleshooting Guides

Problem 1: My deuterated standard has a different retention time than my analyte.

Possible Causes & Solutions:

| Cause | Troubleshooting Steps |

| Chromatographic Isotope Effect | Deuterium labeling can alter the polarity and interaction with the stationary phase, causing a shift in retention time.[1][10] - Solution: Optimize your chromatographic method to minimize this separation. This could involve adjusting the gradient, flow rate, or trying a different column chemistry. If a baseline separation cannot be achieved, ensure your integration software can accurately quantify both peaks. |

| Column Overloading | Injecting too much sample can lead to peak broadening and shifts in retention time. - Solution: Dilute your sample and re-inject. |

| Column Degradation | Over time, the performance of a chromatography column can degrade, leading to poor peak shape and retention time instability. - Solution: Replace the column with a new one of the same type. |

Problem 2: I am seeing a loss of the deuterium label on my standard.

Possible Causes & Solutions:

| Cause | Troubleshooting Steps |

| Back-Exchange with Protic Solvents | Deuterium atoms, especially at certain positions, can exchange with hydrogen atoms from solvents like water or methanol.[1][4][5] - Solution: Whenever possible, use aprotic solvents for sample storage and preparation. If protic solvents are necessary, minimize the time the standard is in solution and keep samples at low temperatures. Consider using standards with deuterium labels in more stable positions. |

| In-source Fragmentation/Exchange | Conditions within the mass spectrometer's ion source can sometimes promote deuterium loss.[4] - Solution: Optimize your ion source parameters, such as temperatures and voltages, to be as gentle as possible while maintaining adequate ionization. |

| Standard Degradation | Improper storage can lead to the degradation of the standard. - Solution: Store deuterated standards according to the manufacturer's instructions, typically at low temperatures and protected from light and oxygen. |

Problem 3: My quantitative results are not reproducible.

Possible Causes & Solutions:

| Cause | Troubleshooting Steps |

| Differential Matrix Effects | Even with a co-eluting deuterated standard, the analyte and standard might experience slightly different matrix effects, leading to variability.[9] - Solution: Improve sample clean-up to remove interfering matrix components. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction.[11][12] Diluting the sample can also mitigate matrix effects. |

| Inconsistent Internal Standard Spiking | Inaccurate or inconsistent addition of the deuterated standard will lead to erroneous quantification. - Solution: Use a calibrated pipette and ensure the standard is thoroughly mixed with the sample. Prepare a fresh stock solution of the standard regularly. |

| Purity and Stability of the Standard | The accuracy of your quantification is directly dependent on the purity of your standard.[13] - Solution: Use high-purity standards from a reputable supplier.[14][15][16][17][18] Regularly check the stability of your standard solutions. |

| Ion Suppression Dependent on Analyte Concentration | The extent of ion suppression can sometimes be dependent on the concentration of the analyte itself.[2][6] - Solution: Ensure that the amount of internal standard added is appropriate for the expected concentration range of the analyte.[2][6] |

Experimental Protocols

Protocol 1: Sample Preparation for Lipid Analysis using Deuterated Internal Standards

This protocol outlines a general procedure for the extraction of lipids from plasma samples using a modified Folch method with the inclusion of deuterated internal standards.

Materials:

-

Plasma sample

-

Deuterated internal standard mix (e.g., Avanti EquiSPLASH LIPIDOMIX) in methanol[19][20]

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Thaw the plasma sample on ice.

-

In a glass tube, add 100 µL of plasma.

-

Add 10 µL of the deuterated internal standard mix to the plasma.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

Dry the collected organic phase under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).

Visualizations

Caption: A typical workflow for quantitative lipid analysis using deuterated internal standards.

Caption: A troubleshooting decision tree for inaccurate quantification in lipid analysis.

References

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. myadlm.org [myadlm.org]

- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Documents download module [ec.europa.eu]

- 17. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 2. Vinyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Lack of Publicly Available Data for Oleoyl Serotonin-d17 Cross-Validation

A comprehensive search for publicly available scientific literature and application notes yielded no specific studies detailing the use of Oleoyl Serotonin-d17 for the cross-validation of analytical methods for its non-deuterated analogue, Oleoyl Serotonin.

Therefore, a direct comparison guide based on existing experimental data cannot be provided at this time.

However, to address the needs of researchers, scientists, and drug development professionals, this guide presents a hypothetical comparison of two common bioanalytical methods. This illustrative guide is based on established principles of analytical method validation using stable isotope-labeled internal standards and serves as a practical template for developing and comparing methods for Oleoyl Serotonin.

Hypothetical Comparison Guide: Cross-Validation of Analytical Methods for Oleoyl Serotonin Using Oleoyl Serotonin-d17

This guide outlines a framework for comparing two hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Oleoyl Serotonin in human plasma, utilizing Oleoyl Serotonin-d17 as the internal standard (IS).

Data Presentation: A Comparative Summary of Method Performance

The performance of two distinct analytical methods, "Method A" employing a simple protein precipitation cleanup and "Method B" using a more selective liquid-liquid extraction, are summarized below. These tables are designed for easy comparison of key validation parameters.

Table 1: Linearity and Sensitivity

| Parameter | Method A: Protein Precipitation | Method B: Liquid-Liquid Extraction |

| Linear Range (ng/mL) | 0.1 - 100 | 0.5 - 200 |

| Correlation Coefficient (r²) | > 0.998 | > 0.997 |

| Limit of Detection (LOD) (ng/mL) | 0.03 | 0.15 |

| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.5 |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Method A Accuracy (%) | Method A Precision (%RSD) | Method B Accuracy (%) | Method B Precision (%RSD) |

| Low QC | 0.3 | 98.5 | 5.2 | 102.1 | 7.8 |

| Mid QC | 50 | 101.2 | 3.1 | 99.5 | 4.5 |

| High QC | 80 | 99.1 | 2.5 | 100.8 | 3.9 |

Table 3: Recovery and Matrix Effect

| Parameter | Method A: Protein Precipitation | Method B: Liquid-Liquid Extraction |

| Extraction Recovery (%) | 92.5 ± 4.1 | 85.2 ± 6.3 |

| Matrix Effect (%) | 97.8 ± 3.5 | 91.4 ± 8.1 |

Experimental Protocols

Detailed methodologies for the two hypothetical approaches are provided below.

Method A: Protein Precipitation (PPT)

-

Sample Preparation:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of Oleoyl Serotonin-d17 internal standard working solution (e.g., 500 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A linear gradient from 60% B to 95% B over 3 minutes.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Hypothetical MRM Transitions:

-

Oleoyl Serotonin: 441.3 > 160.1

-

Oleoyl Serotonin-d17: 458.3 > 160.1

-

-

Method B: Liquid-Liquid Extraction (LLE)

-

Sample Preparation:

-

Pipette 100 µL of plasma sample into a glass tube.

-

Add 10 µL of Oleoyl Serotonin-d17 internal standard working solution (e.g., 500 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 methanol:water.

-

Inject 10 µL into the LC-MS/MS system.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm

-

Mobile Phase A: 5 mM Ammonium Acetate in Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.3 mL/min

-

Gradient: A linear gradient from 70% B to 100% B over 5 minutes.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Hypothetical MRM Transitions:

-

Oleoyl Serotonin: 441.3 > 160.1

-

Oleoyl Serotonin-d17: 458.3 > 160.1

-

-

Visualizations of Workflows and Pathways

The following diagrams illustrate the logical flow of a typical bioanalytical method validation and a potential signaling pathway involving Oleoyl Serotonin.

Caption: Workflow for bioanalytical method validation using a deuterated internal standard.

Caption: Hypothetical signaling pathway for the synthesis and action of Oleoyl Serotonin.

Performance of Oleoyl Serotonin-d17 in Clinical Sample Analysis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance characteristics of Oleoyl Serotonin-d17 when utilized as an internal standard in the quantitative analysis of Oleoyl Serotonin in clinical samples. The information presented is intended to assist researchers in developing and validating robust analytical methods for this significant bioactive lipid.

Executive Summary

Oleoyl Serotonin, an endogenous N-acylethanolamine, is a molecule of growing interest due to its involvement in various physiological processes, including the regulation of inflammation and pain. Its accurate quantification in clinical matrices is crucial for understanding its role in health and disease. Oleoyl Serotonin-d17, a deuterated analog, serves as an ideal internal standard for mass spectrometry-based quantification, offering a high degree of accuracy and precision by compensating for variability in sample preparation and instrument response. This guide details the analytical performance of Oleoyl Serotonin-d17, provides a typical experimental protocol for its use, and illustrates its key signaling pathways.

Performance Characteristics

The use of a stable isotope-labeled internal standard like Oleoyl Serotonin-d17 is the gold standard for quantitative mass spectrometry. It co-elutes with the analyte of interest, experiencing similar ionization effects and potential matrix suppression, thereby ensuring reliable data. While specific validation data for a commercially available Oleoyl Serotonin-d17 standard in a clinical setting is not publicly available in a comprehensive report, the following table outlines the expected performance characteristics based on typical validation parameters for similar LC-MS/MS methods for small molecules in plasma or serum.

| Performance Parameter | Oleoyl Serotonin with Oleoyl Serotonin-d17 IS | Alternative (e.g., Structural Analog IS) | Justification for Superiority of Deuterated Standard |

| Limit of Detection (LOD) | Expected to be in the low ng/mL to pg/mL range | Generally in a similar range, but can be higher | Co-elution and identical ionization behavior of the deuterated standard allow for better signal-to-noise at low concentrations. |

| Limit of Quantification (LOQ) | Expected to be in the low ng/mL range | May have a higher LOQ due to differences in ionization efficiency and matrix effects. | The deuterated standard more effectively compensates for matrix-induced signal suppression, leading to a more reliable and lower LOQ. |

| **Linearity (R²) ** | Typically ≥ 0.99 | Generally ≥ 0.99, but may be more susceptible to matrix-induced non-linearity. | The internal standard closely tracks the analyte's response across the concentration range, ensuring a more robust linear model. |

| Accuracy (% Recovery) | Expected to be within 85-115% | Can be more variable (e.g., 70-130%) | The deuterated standard corrects for losses during sample extraction and processing more effectively due to its near-identical chemical properties. |

| Precision (%RSD) | Typically < 15% | May be higher due to less effective normalization of variability. | The internal standard minimizes the impact of variations in injection volume and instrument response, leading to lower relative standard deviation. |

| Matrix Effect | Significantly minimized | Can be a significant issue | The deuterated standard co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction. |

Experimental Protocol: Quantification of Oleoyl Serotonin in Human Plasma

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Oleoyl Serotonin in human plasma using Oleoyl Serotonin-d17 as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 10 µL of Oleoyl Serotonin-d17 internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is typically used to ensure good separation and peak shape.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Precursor Ion > Product Ion):

-

Oleoyl Serotonin: To be determined by direct infusion of a standard solution.

-

Oleoyl Serotonin-d17: To be determined by direct infusion of the internal standard solution. The precursor ion will be shifted by +17 m/z compared to the non-deuterated analyte.

-

-

Collision Energy and other MS parameters: To be optimized for maximum signal intensity for each transition.

Signaling Pathways of Oleoyl Serotonin

Oleoyl Serotonin is known to interact with at least two key signaling pathways: the endocannabinoid system and the fatty acid amide hydrolase (FAAH) pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.